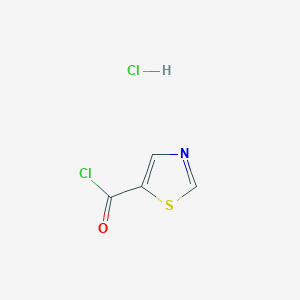

1,3-Thiazole-5-carbonyl chloride hydrochloride

説明

Historical Context and Development

The historical foundation for 1,3-thiazole-5-carbonyl chloride hydrochloride traces back to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who signed the birth certificate of thiazole chemistry on November 18, 1887. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber established the fundamental understanding of thiazole compounds, defining them as nitrogen and sulfur-containing substances in ring-shaped bonding with the formula (CH)nNS, which relate to pyridine as thiophene relates to benzene. This groundbreaking work laid the theoretical foundation for all subsequent thiazole chemistry, including the development of functionalized thiazole derivatives such as carbonyl chlorides.

The evolution of thiazole carbonyl chloride chemistry represents a natural progression from the early synthetic methods established by Hantzsch. The preparation of thiazole carboxylic acid derivatives, which serve as precursors to the corresponding acid chlorides, was systematically developed through various methodological approaches. These early synthetic routes involved the conversion of halomethylthiazoles to carboxylic acids through hydrolysis and oxidation processes, ultimately enabling the preparation of acid chloride derivatives through standard chlorination procedures using reagents such as thionyl chloride. The development of these synthetic pathways established the chemical infrastructure necessary for accessing complex thiazole-based building blocks including the hydrochloride salt forms.

The modern understanding of 1,3-thiazole-5-carbonyl chloride hydrochloride has been significantly enhanced by advances in analytical chemistry and structural characterization methods. Contemporary research has provided detailed insights into the molecular structure, electronic properties, and reactivity patterns of this compound, building upon the foundational work of the early thiazole chemists. The compound's identification is supported by comprehensive spectroscopic data, including nuclear magnetic resonance and mass spectrometry, which confirm its structural integrity and purity profiles. These analytical advances have facilitated the reliable production and application of this compound in various synthetic applications.

Significance in Heterocyclic Chemistry

1,3-Thiazole-5-carbonyl chloride hydrochloride occupies a prominent position within the broader landscape of heterocyclic chemistry due to its unique combination of structural features and chemical reactivity. The thiazole ring system, characterized by its five-membered structure containing both sulfur and nitrogen heteroatoms, exhibits significant pi-electron delocalization and aromatic character. This aromatic stabilization, combined with the highly electrophilic carbonyl chloride functionality, creates a versatile synthetic intermediate capable of participating in diverse chemical transformations. The compound's dual nature as both an aromatic heterocycle and a reactive acylating agent positions it as a valuable tool for constructing complex molecular architectures.

The synthetic utility of this compound extends beyond simple acylation reactions to encompass more sophisticated transformations involving heterocyclic ring formation and modification. Research has demonstrated that thiazole-based carbonyl chlorides serve as key intermediates in the synthesis of thiazole-linked hybrid compounds, which exhibit enhanced biological activities compared to their individual components. These hybrid molecules, constructed through strategic molecular hybridization approaches, have shown remarkable potential in medicinal chemistry applications. The ability to introduce the thiazole-5-carbonyl functionality into diverse molecular frameworks has enabled the development of novel therapeutic agents with improved efficacy and reduced toxicity profiles.

The mechanistic aspects of reactions involving 1,3-thiazole-5-carbonyl chloride hydrochloride have been extensively studied, revealing important insights into the electronic properties of the thiazole ring system. The calculated pi-electron density distribution indicates that the carbon-5 position, which bears the carbonyl chloride group, represents a site of moderate electron density that can participate in both nucleophilic and electrophilic processes depending on reaction conditions. This electronic versatility enables the compound to function as a reactive partner in various synthetic methodologies, including cycloaddition reactions, nucleophilic substitutions, and condensation processes. The understanding of these mechanistic details has facilitated the design of more efficient synthetic routes and the prediction of reaction outcomes.

Table 1: Key Physical and Chemical Properties of 1,3-Thiazole-5-Carbonyl Chloride Hydrochloride

Position Within Thiazole-Based Chemistry

Within the extensive family of thiazole derivatives, 1,3-thiazole-5-carbonyl chloride hydrochloride represents a crucial synthetic building block that bridges fundamental thiazole chemistry with advanced synthetic applications. The compound's position within thiazole-based chemistry is defined by its role as an activated carboxylic acid derivative, which enables efficient coupling reactions with various nucleophilic partners. This reactivity profile distinguishes it from other thiazole derivatives such as simple alkyl-substituted thiazoles or thiazole carboxylic acids, positioning it as a more reactive and synthetically useful intermediate. The presence of the carbonyl chloride functionality transforms the relatively stable thiazole carboxylic acid into a highly electrophilic species capable of rapid reaction with amines, alcohols, and other nucleophiles.

The strategic importance of this compound in thiazole chemistry is further emphasized by its role in accessing diverse thiazole-based molecular architectures. Research has shown that thiazole carbonyl chlorides serve as key intermediates in the preparation of various bioactive compounds, including pharmaceutical agents and agrochemicals. The ability to efficiently introduce amide, ester, and other functional groups through reactions with the carbonyl chloride enables the rapid diversification of thiazole-containing molecules. This synthetic versatility has made the compound an essential tool in medicinal chemistry programs focused on thiazole-based drug discovery.

Contemporary research in thiazole chemistry has highlighted the unique electronic properties that distinguish 1,3-thiazole-5-carbonyl chloride hydrochloride from related heterocyclic carbonyl chlorides. The thiazole ring's electron distribution creates a distinctive reactivity pattern that influences both the rate and selectivity of reactions involving the carbonyl chloride group. Comparative studies with related compounds such as oxazole and imidazole carbonyl chlorides have revealed that the thiazole system provides an optimal balance of reactivity and stability, making it particularly suitable for synthetic applications requiring controlled reactivity. These electronic effects have been extensively characterized through computational studies and experimental investigations, providing a detailed understanding of the compound's chemical behavior.

Table 2: Comparative Analysis of Thiazole Carbonyl Chloride Derivatives

The development of efficient synthetic methods for preparing 1,3-thiazole-5-carbonyl chloride hydrochloride has been a significant focus of research in heterocyclic chemistry. Various approaches have been developed, including direct chlorination of thiazole-5-carboxylic acid using thionyl chloride, oxalyl chloride, or phosgene. The choice of chlorinating agent significantly influences the reaction conditions, yield, and purity of the final product. Research has demonstrated that thionyl chloride provides an effective and convenient method for converting thiazole carboxylic acids to the corresponding acid chlorides, with the added advantage that the gaseous byproducts (sulfur dioxide and hydrogen chloride) can be easily removed from the reaction mixture. These methodological advances have facilitated the reliable preparation of this compound on both laboratory and industrial scales.

特性

IUPAC Name |

1,3-thiazole-5-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS.ClH/c5-4(7)3-1-6-2-8-3;/h1-2H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNCLYHKCGXKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-93-4 | |

| Record name | 1,3-thiazole-5-carbonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Thiazole-5-carbonyl chloride hydrochloride typically involves the reaction of thiazole derivatives with chlorinating agents. One common method is the reaction of 1,3-thiazole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions to produce the corresponding acid chloride, which is then converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions

1,3-Thiazole-5-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Cycloaddition Reactions: Thiazole derivatives can undergo cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Cycloaddition: Reactions often require high temperatures and specific catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reactant used. For example, reaction with an amine can produce an amide derivative, while reaction with an alcohol can yield an ester .

科学的研究の応用

Medicinal Chemistry

1,3-Thiazole-5-carbonyl chloride hydrochloride is extensively utilized as an intermediate in drug development. Its derivatives exhibit several biological activities:

- Antimicrobial Activity : Effective against various bacteria and fungi.

- Anticancer Properties : Potential to inhibit cancer cell proliferation through mechanisms involving DNA interaction and enzyme modulation.

- Anti-inflammatory Effects : Involved in reducing inflammation through receptor interactions.

Case Study : A study demonstrated that thiazole derivatives showed significant inhibition of cancer cell lines, indicating their potential as anticancer agents.

Biological Research

In biological research, this compound's ability to interact with biological macromolecules makes it valuable for studying enzyme activity and cellular processes. For instance:

- DNA Binding : Thiazole derivatives can bind to DNA and affect replication processes.

- Enzyme Modulation : They can influence metabolic pathways by modulating specific enzyme activities.

Case Study : Research on thiazole derivatives indicated their role in modulating topoisomerase II activity, crucial for cancer therapy.

Industrial Applications

In the industrial sector, 1,3-Thiazole-5-carbonyl chloride hydrochloride serves as a precursor for synthesizing dyes and pigments. Its reactivity allows it to be used in:

- Agrochemicals : Development of fungicides based on thiazole structures.

- Chemical Manufacturing : Production of specialty chemicals where thiazole moieties are required.

作用機序

The mechanism of action of 1,3-Thiazole-5-carbonyl chloride hydrochloride involves its ability to react with various biological molecules. The thiazole ring can interact with enzymes and proteins, affecting their function. For example, thiazole-containing compounds can inhibit the activity of certain enzymes involved in cancer cell proliferation . The molecular targets and pathways involved include enzyme inhibition and disruption of cellular processes .

類似化合物との比較

Comparative Analysis with Structurally Similar Thiazole Derivatives

The following table and discussion highlight key structural, commercial, and functional differences between 1,3-thiazole-5-carbonyl chloride hydrochloride and analogous compounds:

Structural and Functional Differences

- Position of Functional Groups : The target compound’s carbonyl chloride at position 5 distinguishes it from 5-methyl-1,3-thiazole-2-carbonyl chloride (carbonyl at position 2), which alters reactivity patterns in nucleophilic substitutions .

- Substituent Effects : The pyridyl group in the target compound may enhance solubility in polar solvents compared to the benzofuran-containing derivative, which has a lipophilic aromatic system .

- Salt Forms : The hydrochloride salt in the target compound and 5-chloro-2-amine derivative improves stability and crystallinity, unlike neutral acyl chlorides like the benzofuran derivative .

Commercial Availability and Pricing

- The target compound is among the costliest (69,700 JPY/g), reflecting its specialized use in high-value syntheses .

- 5-Methyl-1,3-thiazole-2-carbonyl chloride’s discontinuation suggests challenges in synthesis or reduced demand , whereas the benzofuran derivative remains available for niche applications .

生物活性

1,3-Thiazole-5-carbonyl chloride hydrochloride is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

General Properties

1,3-Thiazole derivatives are recognized for their significant biological activities, including:

- Antimicrobial : Effective against various bacteria and fungi.

- Anticancer : Potential in targeting cancer cells through various mechanisms.

- Anti-inflammatory : Involved in reducing inflammation.

- Neuroprotective : Offers protection to neuronal cells in various models.

The biological activity of 1,3-thiazole-5-carbonyl chloride hydrochloride involves several mechanisms:

- DNA Interaction : Thiazole derivatives can bind to DNA and interact with topoisomerase II, affecting cellular replication and repair processes.

- Enzyme Modulation : These compounds may modulate the activity of specific enzymes involved in metabolic pathways.

- Receptor Interaction : They can stimulate or inhibit various receptors, leading to different biological responses.

Antimicrobial Activity

Thiazole derivatives have demonstrated notable antimicrobial properties. For instance:

- Bacterial Inhibition : Studies have shown that thiazole compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function.

- Fungal Activity : These compounds also show efficacy against fungal pathogens, potentially by inhibiting ergosterol synthesis or disrupting cell membrane integrity.

Anticancer Activity

Research highlights the potential of 1,3-thiazole-5-carbonyl chloride hydrochloride in cancer treatment:

- Cell Line Studies : In vitro studies have demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiazole Derivative 1 | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| Thiazole Derivative 2 | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

Case Studies

- Anticancer Efficacy :

- Antimicrobial Effectiveness :

- Another investigation focused on the antimicrobial activity of thiazole derivatives against a panel of bacterial strains. The results indicated that certain derivatives significantly inhibited bacterial growth, showcasing their potential for therapeutic applications in infectious diseases.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of thiazole derivatives suggests favorable absorption and distribution characteristics. However, toxicity assessments indicate that some derivatives may cause skin burns and respiratory irritation upon exposure . Therefore, careful handling and further studies are warranted to evaluate their safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-thiazole-5-carbonyl chloride hydrochloride, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with cyclization of thioamide precursors (e.g., via Hantzsch thiazole synthesis) using ethyl acetoacetate and thiourea derivatives under alkaline conditions.

- Step 2 : Chlorinate the intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous solvents like dichloromethane .

- Step 3 : Purify via recrystallization in ethanol or acetonitrile to isolate the hydrochloride salt. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1).

- Critical Parameters : Excess chlorinating agents (>1.5 eq) improve yield but may introduce side products (e.g., over-chlorination). Temperature control (0–5°C during chlorination) minimizes degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR : ¹H NMR (DMSO-d₆) should show characteristic thiazole ring protons (δ 8.2–8.5 ppm) and carbonyl chloride resonance (δ 160–165 ppm in ¹³C NMR).

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~6.2 min in acetonitrile:water (70:30) .

- Elemental Analysis : Verify Cl⁻ content (theoretical ~25.8%) via ion chromatography or titration .

Q. What storage conditions ensure long-term stability?

- Guidelines :

- Store in airtight containers under inert gas (argon/nitrogen) at ≤4°C to prevent hydrolysis of the acyl chloride group.

- Avoid moisture: desiccate with silica gel or molecular sieves. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does the electron-withdrawing carbonyl chloride group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- The carbonyl chloride enhances electrophilicity at the thiazole C-2 position, facilitating reactions with amines or alcohols.

- Example : Reaction with primary amines (e.g., benzylamine) in THF at 0°C yields 1,3-thiazole-5-carboxamides with >80% conversion. Monitor by IR for loss of C=O stretch at 1740 cm⁻¹ .

- Computational Support : DFT studies (B3LYP/6-31G*) show a 15% reduction in activation energy compared to non-chlorinated analogs .

Q. What strategies mitigate competing side reactions during coupling with heterocyclic amines?

- Experimental Design :

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce dimerization.

- Catalysis : Add 1 eq of DMAP to enhance nucleophilicity of amines.

- Workflow : Quench unreacted acyl chloride with ice-cold sodium bicarbonate immediately after coupling to isolate the desired product .

Q. How can researchers resolve contradictions in reported solubility data?

- Data Analysis :

- Conflict : Some studies report solubility in DMSO >200 mg/mL, while others note limited solubility (<50 mg/mL).

- Resolution : Variability arises from hydrochloride salt hydration states. Anhydrous forms (prepared via azeotropic drying with toluene) show higher solubility. Validate via Karl Fischer titration for water content .

Methodological Challenges

Q. What safety protocols are critical when handling this compound?

- Risk Mitigation :

- PPE : Use nitrile gloves, safety goggles, and fume hoods due to lachrymatory and corrosive hazards.

- Spill Management : Neutralize with sodium bicarbonate slurry and adsorb with vermiculite .

Q. How can computational modeling predict biological activity of derivatives?

- Approach :

- QSAR : Build models using descriptors like LogP, polar surface area, and H-bond acceptors. Validate against in vitro enzyme inhibition assays (e.g., COX-2 or kinase targets) .

- Docking Studies : Use AutoDock Vina to simulate binding to cysteine proteases; thiazole carbonyl groups show strong interactions with catalytic triads (RMSD <2.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。